1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine
Description
1-(4-Bromophenyl)-N,N-dimethylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring substituted with a 4-bromophenyl group at position 1 and a dimethylamino group at position 3. The 4-bromophenyl moiety enhances lipophilicity and may influence binding affinity, while the pyrrolidine ring provides conformational flexibility compared to aromatic heterocycles like pyridine .
Properties
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-14(2)12-7-8-15(9-12)11-5-3-10(13)4-6-11/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNXGUBXLSESPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228518 | |
| Record name | 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280520-90-2 | |
| Record name | 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280520-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinamine, 1-(4-bromophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine typically involves the reaction of 4-bromobenzaldehyde with N,N-dimethylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol or methanol as solvents.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
Key Observations :
- Substituent Position : The para-bromophenyl group in the target compound contrasts with meta-bromophenyl in triazole derivatives (), which may alter steric and electronic interactions with biological targets .
- Functional Groups : The tertiary amine in the target compound differs from secondary amines in pyridine derivatives (), affecting basicity and hydrogen-bonding capacity .
Physicochemical Properties
Key Observations :
Biological Activity
1-(4-bromophenyl)-N,N-dimethylpyrrolidin-3-amine is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and biochemistry. This compound is primarily studied for its interactions with various biological systems, including enzyme inhibition and receptor binding.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. One significant target is acetylcholinesterase (AchE), an enzyme responsible for the breakdown of acetylcholine in the nervous system. Inhibition of AchE leads to increased levels of acetylcholine, which can enhance neurotransmission but may also result in neurotoxic effects if uncontrolled.
Cellular Effects
Research indicates that this compound influences various cellular processes, including:
- Cell Signaling : Modulates pathways that regulate cell growth and differentiation.
- Gene Expression : Alters the expression of genes involved in metabolic and stress response pathways.
- Metabolism : Affects cellular metabolism by influencing oxidative stress and lipid peroxidation processes.
Dosage and Temporal Effects
The effects of this compound can vary significantly with dosage:
- Low Doses : May exhibit beneficial effects such as enhanced enzyme activity and improved metabolic functions.
- High Doses : Can lead to toxicological effects, including oxidative damage and impaired cell function over time.
Case Studies
- Acetylcholinesterase Inhibition : A study demonstrated that this compound effectively inhibits AchE, resulting in increased acetylcholine levels in neuronal models. This was linked to enhanced synaptic transmission but raised concerns about potential neurotoxicity at higher concentrations.
- Oxidative Stress Studies : In vitro experiments showed that prolonged exposure to the compound resulted in elevated levels of reactive oxygen species (ROS), suggesting that it may contribute to oxidative stress in cellular environments. This finding highlights the dual nature of its action, where therapeutic benefits could be offset by potential cytotoxicity.
Metabolic Pathways
The compound is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism and oxidative stress responses. It interacts with various enzymes, influencing the production of metabolites that can either promote or inhibit cellular functions.
Transport and Distribution
The distribution of this compound within biological systems is influenced by its interactions with transport proteins. This affects its localization within cells, which is critical for its biological activity.
Data Table: Summary of Biological Activity
| Biological Activity | Effect | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Increased acetylcholine levels | |
| Oxidative Stress Induction | Elevated ROS production | |
| Modulation of Cell Signaling | Altered gene expression | |
| Dosage Effects | Beneficial at low doses; toxic at high doses |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
